Cas no 2171745-77-8 (4-({1,4-dioxaspiro4.5decan-6-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-({1,4-dioxaspiro4.5decan-6-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 化学的及び物理的性質
名前と識別子
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- 4-({1,4-dioxaspiro4.5decan-6-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
- EN300-1550074
- 4-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- 2171745-77-8
-
- インチ: 1S/C28H32N2O7/c31-25(32)13-12-23(26(33)30-24-11-5-6-14-28(24)36-15-16-37-28)29-27(34)35-17-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,22-24H,5-6,11-17H2,(H,29,34)(H,30,33)(H,31,32)
- InChIKey: ZAUIKBZBVUMGHB-UHFFFAOYSA-N
- ほほえんだ: O1CCOC21CCCCC2NC(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 508.22095136g/mol
- どういたいしつりょう: 508.22095136g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 37
- 回転可能化学結合数: 9
- 複雑さ: 807
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 123Ų
4-({1,4-dioxaspiro4.5decan-6-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1550074-0.5g |
4-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171745-77-8 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1550074-0.1g |
4-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171745-77-8 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1550074-100mg |
4-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171745-77-8 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1550074-5.0g |
4-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171745-77-8 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1550074-2500mg |
4-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171745-77-8 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1550074-250mg |
4-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171745-77-8 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1550074-10.0g |
4-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171745-77-8 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1550074-0.25g |
4-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171745-77-8 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1550074-10000mg |
4-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171745-77-8 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1550074-1.0g |
4-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171745-77-8 | 1g |
$3368.0 | 2023-06-05 |
4-({1,4-dioxaspiro4.5decan-6-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 関連文献
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
4-({1,4-dioxaspiro4.5decan-6-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acidに関する追加情報
Introduction to 4-({1,4-dioxaspiro4.5decan-6-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2171745-77-8)
4-({1,4-dioxaspiro4.5decan-6-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid, identified by its CAS number 2171745-77-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate spirocyclic and carbamoyl functionalities, which contribute to its unique chemical and biological properties. The presence of a 1,4-dioxaspiro core and fluorenylmethoxycarbonyl (Fmoc) protecting group in its structure suggests potential applications in the synthesis of peptide mimetics, drug intermediates, and bioactive molecules.
The structural design of this compound reflects a deliberate integration of multiple pharmacophoric elements, making it a promising candidate for further exploration in medicinal chemistry. The spirocyclic framework enhances the molecule's rigidity and stability, while the carbamoyl and Fmoc substituents provide reactive sites for further derivatization and functionalization. Such structural features are often exploited in the development of novel therapeutic agents targeting various biological pathways.
In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit enhanced binding affinity and selectivity towards biological targets. The 1,4-dioxaspiro moiety, in particular, has been studied for its role in stabilizing molecular conformations and improving metabolic stability. This makes it an attractive scaffold for designing long-acting drugs with improved pharmacokinetic profiles.
The fluorenylmethoxycarbonyl (Fmoc) group is a well-established protecting group in peptide synthesis, known for its stability under basic conditions and ease of removal. Its incorporation into the molecule suggests potential applications in peptide coupling reactions or as a precursor for the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while offering improved pharmacological properties such as enhanced bioavailability and resistance to enzymatic degradation.
Current research in the field of bioorganic chemistry highlights the importance of multifunctional scaffolds in drug discovery. The combination of spirocyclic and Fmoc functionalities in this compound positions it as a versatile building block for the development of innovative therapeutic strategies. For instance, such molecules could be explored as inhibitors or modulators of enzymes involved in metabolic disorders, neurodegenerative diseases, or cancer.
The carbamoyl group present in the molecule also opens avenues for further chemical modifications. Carbamoylated derivatives have been widely studied for their roles as bioisosteres, which can alter physicochemical properties such as solubility, permeability, and metabolic clearance. By strategically modifying the carbamoyl moiety, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of the compound.
Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular modeling studies. These techniques can be applied to predict the binding interactions of this compound with target proteins, providing insights into its potential biological activity. Such computational approaches are increasingly complementing experimental work, allowing for rapid identification of lead compounds with high affinity and selectivity.
In addition to its structural complexity, this compound exhibits interesting physicochemical properties that make it suitable for pharmaceutical applications. The spirocyclic core contributes to a favorable balance between lipophilicity and polar surface area, which is critical for drug-like characteristics. Furthermore, the presence of multiple hydrogen bonding sites enhances solubility and binding interactions with biological targets.
The synthesis of such complex molecules requires meticulous planning and expertise in organic chemistry. Modern synthetic methodologies have evolved significantly, enabling more efficient and scalable production processes. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been instrumental in constructing intricate molecular frameworks like this one.
From a medicinal chemistry perspective, this compound represents an excellent example of how structural innovation can lead to novel therapeutic agents. By leveraging advanced synthetic strategies and computational tools, researchers can rapidly explore structure-activity relationships (SAR) and optimize lead compounds for clinical development.
The potential applications of this compound extend beyond traditional small-molecule drug discovery. It could also serve as a key intermediate in the production of biologics or other complex therapeutic molecules. The versatility of its functional groups allows for diverse chemical modifications, making it adaptable to various synthetic routes.
In conclusion,4-({1,4-dioxaspiro4.5decan-6-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2171745-77-8) is a structurally sophisticated molecule with significant potential in pharmaceutical research. Its unique combination of spirocyclic and Fmoc functionalities positions it as a valuable tool for drug discovery efforts targeting various diseases. As our understanding of molecular interactions continues to advance, compounds like this one will play an increasingly important role in developing next-generation therapeutics.
2171745-77-8 (4-({1,4-dioxaspiro4.5decan-6-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid) 関連製品
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